

CAY10731 stability and storage conditions.

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Compound of Interest

Compound Name: CAY10731

Cat. No.: B3026160

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Technical Support Center: CAY10731

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and experimental use of **CAY10731**, a fluorescent probe for hydrogen sulfide (H₂S).

Frequently Asked Questions (FAQs)

Q1: What is **CAY10731** and what is its primary application?

CAY10731 is a fluorescent probe designed for the detection of hydrogen sulfide (H₂S). It is a non-fluorescent molecule that, upon reaction with H₂S, releases the fluorescent molecule fluorescein (FITC), which can be detected to quantify H₂S levels. Its primary application is in monitoring endogenous and exogenous H₂S in various biological systems, including living cells and tissues.

Q2: What are the recommended storage and handling conditions for **CAY10731**?

CAY10731 is supplied as a crystalline solid and should be stored at -20°C for long-term stability. Under these conditions, it is stable for at least four years. For experimental use, stock solutions can be prepared in organic solvents like DMSO or dimethylformamide (DMF). It is recommended to purge the solvent with an inert gas before dissolving the compound. Due to the limited stability of the solution, it is advisable to prepare fresh solutions for each experiment or use them soon after preparation.

Q3: What is the solubility of **CAY10731**?

CAY10731 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at a concentration of approximately 30 mg/ml.

Q4: What are the excitation and emission wavelengths for the product of the **CAY10731** reaction with H₂S?

The reaction of **CAY10731** with H₂S releases fluorescein (FITC), which has excitation and emission maxima of approximately 485 nm and 535 nm, respectively.

CAY10731 Properties and Storage Conditions

Property	Value
Physical Appearance	Crystalline solid
Storage Temperature	-20°C
Stability	≥ 4 years
Solubility	~30 mg/ml in DMSO and DMF
Excitation Maximum	485 nm (of FITC product)
Emission Maximum	535 nm (of FITC product)

Experimental Protocols

General Protocol for H₂S Detection in Live Cells

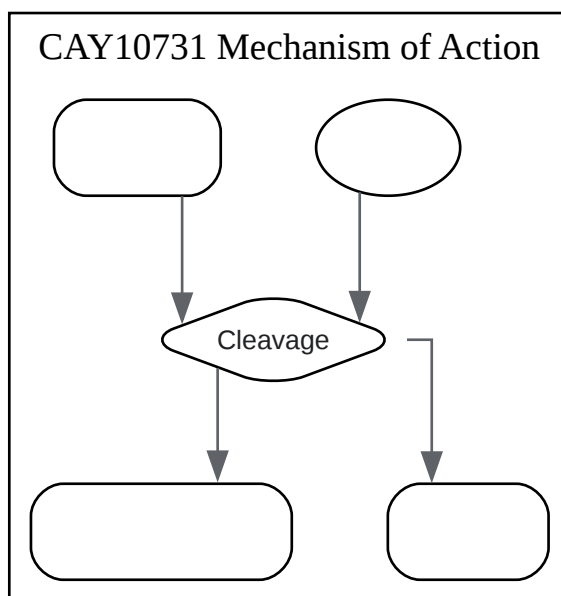
This protocol provides a general guideline for using **CAY10731** to detect H₂S in cultured cells. Optimization of probe concentration and incubation time may be required for different cell types and experimental conditions.

- **Cell Seeding:** Seed cells in a suitable culture plate (e.g., 96-well black-walled plate for fluorescence measurements) and allow them to adhere and grow to the desired confluency.
- **Preparation of **CAY10731** Stock Solution:** Prepare a stock solution of **CAY10731** in anhydrous DMSO. For example, a 10 mM stock solution.
- **Loading Cells with **CAY10731**:**

- Dilute the **CAY10731** stock solution to the desired final concentration (e.g., 1-10 μM) in pre-warmed cell culture medium or a suitable buffer (e.g., PBS).
- Remove the culture medium from the cells and wash once with the buffer.
- Add the **CAY10731**-containing medium/buffer to the cells and incubate for a specific period (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.
- H₂S Stimulation (Optional): If investigating the effect of an exogenous H₂S donor, add the donor (e.g., Na₂S) at the desired concentration and incubate for the appropriate time.
- Fluorescence Measurement:
 - After incubation, wash the cells with buffer to remove excess probe.
 - Add fresh buffer to the cells.
 - Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer with excitation at ~485 nm and emission at ~535 nm.

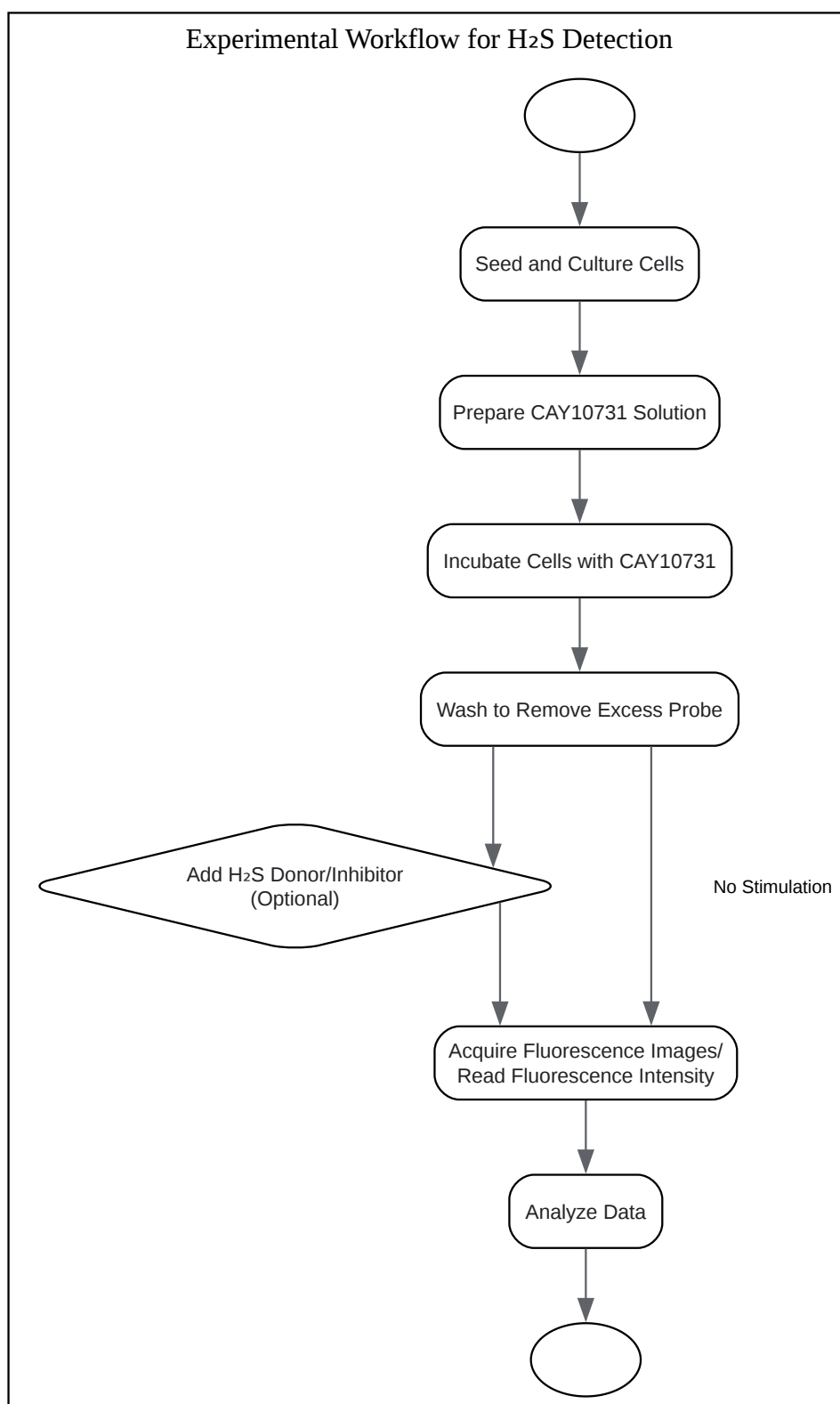
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of H₂S detection by **CAY10731** and a typical experimental workflow.



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Caption: **CAY10731** reacts with H_2S , leading to the release of fluorescent FITC.



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Caption: A typical workflow for detecting H₂S in live cells using **CAY10731**.

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Solution(s)
No or Low Fluorescence Signal	1. Low endogenous H ₂ S levels.2. Probe concentration is too low.3. Incubation time is too short.4. Incorrect filter settings on the microscope/plate reader.5. Degradation of CAY10731.	1. Use a positive control with an H ₂ S donor (e.g., Na ₂ S) to confirm the probe is working.2. Perform a concentration titration to find the optimal probe concentration.3. Increase the incubation time.4. Ensure the excitation and emission filters are set to ~485 nm and ~535 nm, respectively.5. Prepare a fresh stock solution of CAY10731.
High Background Fluorescence	1. Probe concentration is too high.2. Incomplete removal of excess probe after loading.3. Cellular autofluorescence.	1. Reduce the concentration of CAY10731.2. Increase the number of washes after probe incubation.3. Image a sample of cells without the probe to determine the level of autofluorescence. If necessary, use a background subtraction algorithm during image analysis.
Cell Toxicity or Death	1. High concentration of CAY10731.2. Toxicity from the solvent (DMSO).3. Phototoxicity from excessive light exposure during imaging.	1. Lower the concentration of CAY10731.2. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%).3. Reduce the intensity and duration of light exposure. Use a more sensitive detector if possible.
Inconsistent Results	1. Variability in cell health and density.2. Inconsistent incubation times or	1. Ensure consistent cell seeding density and monitor cell health.2. Standardize all incubation steps.3. Check and

temperatures.3. pH of the buffer/medium is not optimal.

maintain the pH of all solutions, as the reaction of some fluorescent probes can be pH-dependent.

Potential for False Positives

Interference from other biological thiols (e.g., glutathione, cysteine).

While CAY10731 is reported to be selective for H₂S over other thiols, it is good practice to confirm findings. Consider using an H₂S scavenger as a negative control to see if the signal is diminished.

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